molecular formula C9H17NO2 B162165 Ethyl 4-aminocyclohexanecarboxylate CAS No. 1678-68-8

Ethyl 4-aminocyclohexanecarboxylate

Cat. No. B162165
CAS RN: 1678-68-8
M. Wt: 171.24 g/mol
InChI Key: WASRJUXSLHUONH-UHFFFAOYSA-N
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Patent
US08772301B2

Procedure details

Ethyl 4-oxocyclohexanecarboxylate (3.0 g, 17.65 mmol) was dissolved in 150 mL methanol saturated with ammonia at 0° C., and to the solution was added wet 10% Pd/C catalyst (4.0 g). The mixture was stirred at room temperature under hydrogen (1 atm) for about 36 h. Then the catalyst was then removed by filtration and the filtrate was concentrated to give the crude product, which was purified by chromatography on silica gel to give 2.0 g of the desired product. MS (ESI): 172 (MH+).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
4 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
O=[C:2]1[CH2:7][CH2:6][CH:5]([C:8]([O:10][CH2:11][CH3:12])=[O:9])[CH2:4][CH2:3]1.[NH3:13]>CO.[Pd]>[NH2:13][CH:2]1[CH2:7][CH2:6][CH:5]([C:8]([O:10][CH2:11][CH3:12])=[O:9])[CH2:4][CH2:3]1

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
O=C1CCC(CC1)C(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
150 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
4 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature under hydrogen (1 atm) for about 36 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Then the catalyst was then removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
to give the crude product, which
CUSTOM
Type
CUSTOM
Details
was purified by chromatography on silica gel

Outcomes

Product
Details
Reaction Time
36 h
Name
Type
product
Smiles
NC1CCC(CC1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.